molecular formula C12H4Br6O B1458556 2,2',3,4,4',6'-Hexabromodiphenyl ether CAS No. 243982-83-4

2,2',3,4,4',6'-Hexabromodiphenyl ether

Cat. No.: B1458556
CAS No.: 243982-83-4
M. Wt: 643.6 g/mol
InChI Key: FLRODCDHJZNIGA-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is a synthetic organic compound primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials, including plastics, textiles, and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes multiple steps of bromination, where bromine atoms are introduced into the diphenyl ether molecule under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and bromine concentration, ensuring consistent product quality. The final product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,4’,6’-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether primarily involves its interaction with biological molecules. It can bind to hormone receptors, such as thyroid hormone receptors, disrupting normal hormonal functions. This disruption can lead to various adverse effects, including developmental and reproductive toxicity . The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to bioaccumulation and potential long-term exposure risks .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
  • 2,2’,4,4’,6,6’-Hexabromodiphenyl ether
  • 2,2’,3,3’,4,4’-Hexabromodiphenyl ether

Uniqueness

2,2’,3,4,4’,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. Compared to other hexabromodiphenyl ethers, it has distinct reactivity and environmental persistence. Its specific arrangement of bromine atoms also affects its interaction with biological systems, making it a compound of interest in toxicological studies .

Properties

IUPAC Name

1,2,3-tribromo-4-(2,4,6-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-3-7(15)12(8(16)4-5)19-9-2-1-6(14)10(17)11(9)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRODCDHJZNIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879943
Record name BDE-140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243982-83-4
Record name 2,2',3,4,4',6'-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',6'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU41U6M33O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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